N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide
Overview
Description
“N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide” is a chemical compound with the CAS Number: 1226808-60-1 . Its molecular formula is C13H10BrN3O2 and it has a molecular weight of 320.15 . The IUPAC name for this compound is 2-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H10BrN3O2/c14-9-7-15-16(8-9)5-6-17-12(18)10-3-1-2-4-11(10)13(17)19/h1-4,7-8H,5-6H2 . This code provides a detailed description of the molecule’s structure, including the positions of the bromine, nitrogen, and oxygen atoms.Physical and Chemical Properties Analysis
“this compound” is stored at refrigerated temperatures .Scientific Research Applications
Chemical Synthesis and Derivative Development
The novel synthesis of aminals, such as N-[1-(1H-imidazol-1-yl)ethyl]phthalimide, from reactions involving N-(2-Bromoethyl)phthalimide highlights the versatility of phthalimide derivatives in creating heterocyclic compounds with potential applications in materials science and pharmacology (Press, Haug, & Wright, 1985). The preparation of N-[(3,5-Dimethylpyrazol-1-yl)methyl]phthalimide through reaction with N-(bromomethyl)phthalimide showcases the utility of phthalimide derivatives in constructing complex molecules with specific functional groups, potentially useful in various organic synthesis applications (Wang, Jian, & Liu, 2008).
Material Science and Polymer Chemistry
The study on copolymers of 2-(N-phthalimido)ethyl methacrylate with methyl methacrylate delves into the synthesis and characterization of new polymers, providing insights into their properties such as solubility, viscosity, and thermal stability. These findings are significant for developing materials with tailored properties for specific industrial applications (Jayakumar, Balaji, & Nanjundan, 2000).
Bioactive Compound Development
Research into novel benzimidazolium bromides salts, including phthalimide derivatives, for antitumor activities against ovarian and prostate cancer cell lines demonstrates the potential of phthalimide-based compounds in medicinal chemistry. The study provides a foundation for further investigation into the therapeutic applications of these compounds (Küçükbay, Mumcu, Tekin, & Sandal, 2016).
Antioxidant and Antimicrobial Studies
The synthesis and structural analysis of N-ethyl phthalimide esters, followed by evaluation of their in vitro antioxidant activity, showcases the potential of phthalimide derivatives as antioxidants. This research could lead to the development of new antioxidant agents for pharmaceutical or food industry applications (Kumar et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
2-[2-(4-bromopyrazol-1-yl)ethyl]isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O2/c14-9-7-15-16(8-9)5-6-17-12(18)10-3-1-2-4-11(10)13(17)19/h1-4,7-8H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFIYPADYPQQLNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCN3C=C(C=N3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682002 | |
Record name | 2-[2-(4-Bromo-1H-pyrazol-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00682002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1226808-60-1 | |
Record name | 2-[2-(4-Bromo-1H-pyrazol-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1226808-60-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[2-(4-Bromo-1H-pyrazol-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00682002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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